

Application Notes and Protocols for Oral Administration of NCB-0846 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCB-0846

Cat. No.: B609491

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of the selective Wnt inhibitor, **NCB-0846**, to mice for preclinical research. The protocols outlined below are based on established methodologies for in vivo studies and aim to ensure consistent and reliable drug delivery.

NCB-0846 is a potent and orally active inhibitor of Traf2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.^{[1][2]} It has demonstrated efficacy in suppressing tumor growth in mouse xenograft models.^{[1][3][4]} Due to its low aqueous solubility, proper formulation is critical for achieving desired exposure and pharmacological effects in vivo.^[5]

Compound Information

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ N ₅ O ₂	[3]
Molecular Weight	375.4 g/mol	[3]
IC ₅₀ for TNIK	21 nM	[1][2]
Solubility	DMSO: ≥ 30 mg/mL	[6]
DMF: 1 mg/mL	[3]	

Experimental Protocols

Preparation of NCB-0846 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **NCB-0846** suitable for oral administration in mice. Two primary formulation strategies have been reported: a suspension in a vehicle containing DMSO, polyethylene glycol, and cyclodextrin, and the use of a water-soluble hydrochloride salt.

Method 1: Suspension Formulation

This method is adapted from a published study that successfully used **NCB-0846** in a mouse xenograft model.[\[1\]](#)[\[7\]](#)

Materials:

- **NCB-0846** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 400 (PEG400)
- 30% (w/v) 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water
- Sterile, DNase/RNase-free microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer
- Sonicator (optional, but recommended)

Vehicle Composition:

Component	Volume Ratio (%)
DMSO	10
PEG400	45
30% HP- β -CD	45

Protocol:

- Calculate the required amount of **NCB-0846**: Determine the total volume of the formulation needed based on the number of mice, the dose, and the dosing volume. For example, for a 40 mg/kg dose in a 20 g mouse with a dosing volume of 100 μ L, you would need 0.8 mg of **NCB-0846** per mouse. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
- Dissolve **NCB-0846** in DMSO: In a sterile microcentrifuge tube, add the calculated amount of **NCB-0846** powder. Add the required volume of DMSO (10% of the final volume) to the tube.
- Vortex thoroughly: Vortex the mixture at high speed until the **NCB-0846** is completely dissolved in the DMSO. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
- Add PEG400: To the DMSO solution, add the required volume of PEG400 (45% of the final volume).
- Vortex again: Vortex the mixture thoroughly to ensure homogeneity.
- Add HP- β -CD solution: Add the required volume of the 30% HP- β -CD solution (45% of the final volume).
- Final mixing: Vortex the final suspension vigorously for at least 1-2 minutes to ensure a uniform and fine suspension. If available, sonication for 5-10 minutes can further improve the homogeneity of the suspension.
- Storage and Handling: It is recommended to prepare this formulation fresh on the day of administration. If short-term storage is necessary, keep it at 4°C and protected from light. Before each administration, vortex the suspension thoroughly to ensure uniformity.

Method 2: Hydrochloride Salt Formulation

For some studies, a water-soluble hydrochloride salt of **NCB-0846** has been used for oral administration.[8] This can simplify the formulation process.

Materials:

- **NCB-0846** hydrochloride salt
- Sterile water or saline
- Sterile, DNase/RNase-free microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer

Protocol:

- Calculate the required amount of **NCB-0846** HCl: As with the suspension, calculate the necessary amount of the compound based on the desired dose, number of animals, and dosing volume.
- Dissolve in vehicle: In a sterile microcentrifuge tube, add the calculated amount of **NCB-0846** HCl powder. Add the required volume of sterile water or saline.
- Vortex to dissolve: Vortex the mixture until the compound is completely dissolved.
- Storage and Handling: Prepare the solution fresh daily. Store at 4°C and protect from light if not used immediately.

Oral Administration to Mice

Materials:

- Prepared **NCB-0846** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

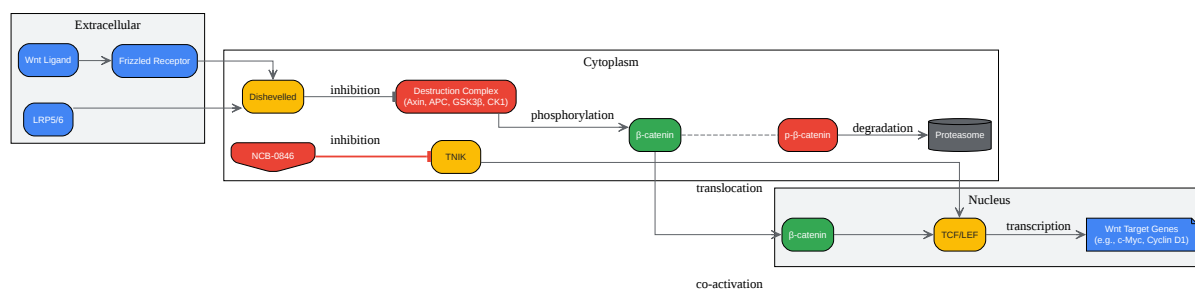
- 1 mL syringes
- Animal scale

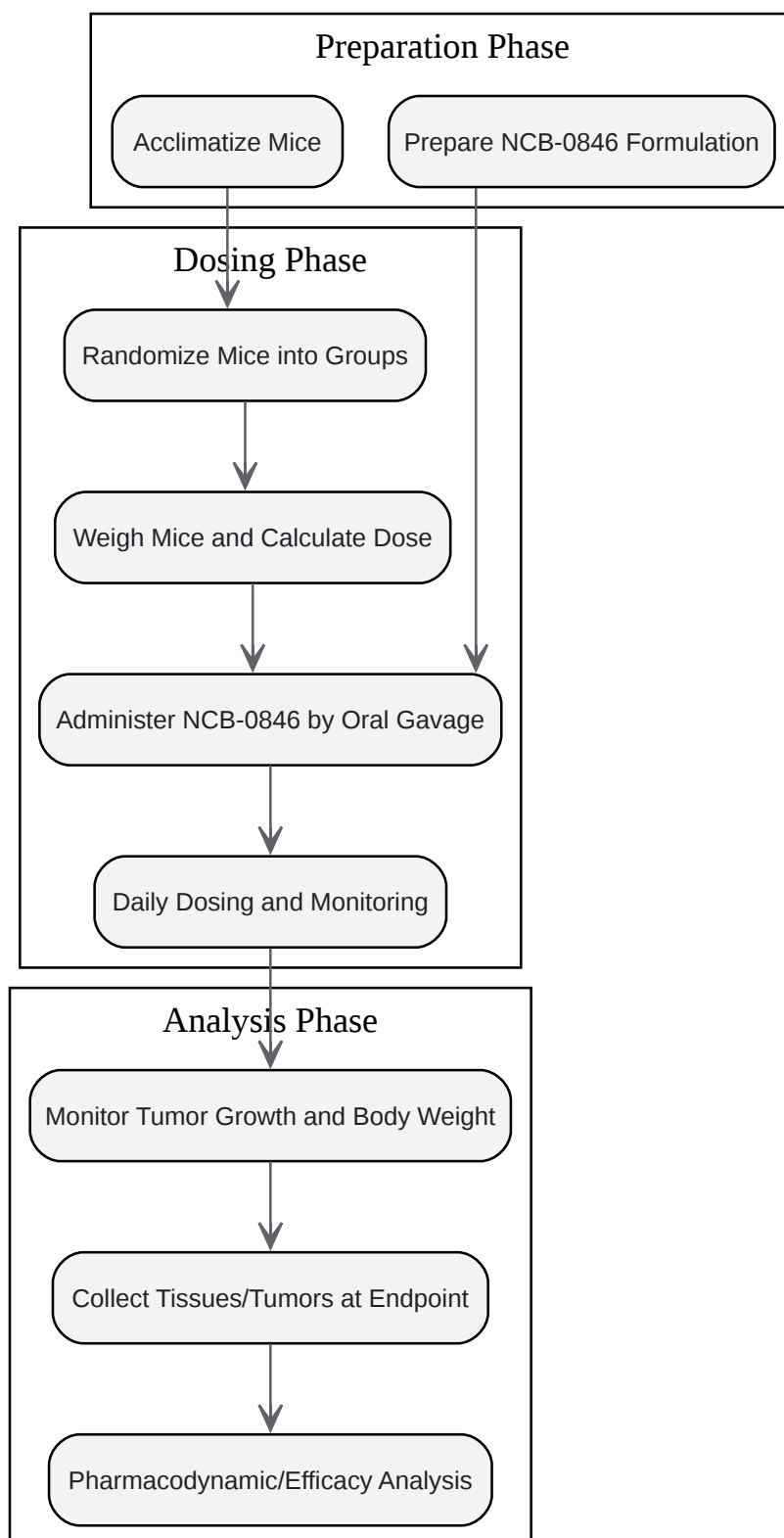
Protocol:

- **Animal Handling:** Acclimatize the mice to handling and the gavage procedure for a few days prior to the experiment to minimize stress.
- **Dose Calculation:** Weigh each mouse immediately before dosing to accurately calculate the volume of the formulation to be administered.
- **Preparation for Gavage:** Ensure the **NCB-0846** formulation is at room temperature and well-mixed (vortex immediately before drawing into the syringe).
- **Administration:**
 - Securely restrain the mouse.
 - Gently insert the gavage needle into the esophagus and down into the stomach. Be careful to avoid entry into the trachea.
 - Slowly dispense the calculated volume of the formulation.
 - Carefully withdraw the gavage needle.
- **Monitoring:** Monitor the mice for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.

Signaling Pathway

NCB-0846 primarily targets the Wnt signaling pathway by inhibiting TNIK. TNIK is a serine/threonine kinase that acts as a downstream coactivator of the TCF4/ β -catenin complex, which is crucial for the transcription of Wnt target genes.^{[5][9]} By inhibiting TNIK, **NCB-0846** prevents the phosphorylation of TCF4, thereby suppressing the expression of genes involved in cell proliferation and stemness, such as AXIN2, MYC, and CCND1.^{[1][2]} Additionally, **NCB-0846** has been shown to block TGF- β signaling by inhibiting SMAD2/3 phosphorylation and nuclear translocation.^{[1][10]}





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